

(S)-2-Amino-3-benzyloxy-1-propanol structure and stereochemistry

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Compound of Interest

Compound Name: (S)-2-Amino-3-benzyloxy-1-propanol

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An In-depth Technical Guide to **(S)-2-Amino-3-benzyloxy-1-propanol**: Structure, Stereochemistry, Synthesis, and Applications

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-Benzyl-L-serinol, is a valuable chiral building block extensively utilized in the fields of medicinal chemistry and asymmetric synthesis.^[1] Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a benzyl ether. This unique combination, centered around a single, defined stereocenter, makes it a versatile intermediate for constructing complex, enantiomerically pure molecules. The presence of the O-benzyl group provides a stable protecting group for the primary alcohol derived from the serine side chain, allowing for selective manipulation of the amino and primary hydroxyl functionalities. This guide provides a comprehensive overview of its structure, stereochemistry, synthetic routes, and critical applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of **(S)-2-Amino-3-benzyloxy-1-propanol** is defined by its propanol backbone, substituted at the C2 position with an amino group and at the C3 position with a benzyloxy group.

Stereochemistry: The (S)-Configuration

The chirality of the molecule is determined by the stereocenter at the C2 position. The "(S)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:

- -NH₂ (highest priority)
- -CH₂OCH₂C₆H₅
- -CH₂OH
- -H (lowest priority, oriented away from the viewer)

Tracing the path from the highest to the lowest priority group (1 → 2 → 3) reveals a counter-clockwise direction, thus confirming the (S)-configuration. This specific stereoisomer is crucial for its role in synthesizing biologically active molecules, where stereochemistry dictates molecular recognition and efficacy.^[1]

Physicochemical Data

The key properties of **(S)-2-Amino-3-benzyloxy-1-propanol** are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

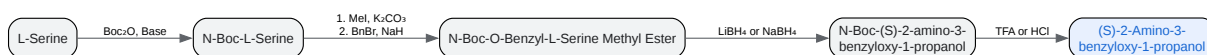
Property	Value
Molecular Formula	C ₁₀ H ₁₅ NO ₂ [2][3]
Molecular Weight	181.23 g/mol [2][3]
CAS Number	58577-88-1[2][3]
Appearance	Liquid[3]
Boiling Point	~340.0 °C (Predicted)[4]
Density	~1.1 g/cm ³ (Predicted)[4]
InChI Key	ZJUOMDNENVWMPL-JTQLQIEISA-N[3]
Canonical SMILES	C1=CC=C(C=C1)COCC(CO)N[4]
Isomeric SMILES	C1=CC=C(C=C1)COC--INVALID-LINK--N[4]

Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol

The most common and efficient route for the synthesis of **(S)-2-Amino-3-benzyloxy-1-propanol** starts from the readily available and inexpensive chiral precursor, L-Serine. This amino acid provides the necessary carbon backbone with the correct absolute stereochemistry at the C2 position. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Serine

The overall transformation from L-Serine to the target molecule is illustrated below. This pathway leverages standard protecting group chemistry and selective reductions to achieve the desired product with high fidelity.



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Caption: Synthetic pathway from L-Serine to **(S)-2-Amino-3-benzyloxy-1-propanol**.

Detailed Experimental Protocol

This protocol provides a representative, multi-step synthesis. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: N-protection of L-Serine

- **Objective:** To protect the amino group to prevent it from interfering in subsequent reactions. The tert-butoxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions and its ease of removal under acidic conditions.
- **Procedure:**
 - Suspend L-Serine (1.0 eq) in a mixture of dioxane and water.
 - Add sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid and facilitate dissolution.
 - Cool the solution to 0 °C in an ice bath.
 - Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Acidify the mixture with cold 1N HCl to pH 2-3 and extract the product, N-Boc-L-Serine, with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: O-Benzylation and Esterification

- **Objective:** To protect the side-chain hydroxyl group as a stable benzyl ether and convert the carboxylic acid to a methyl ester for the subsequent reduction.
- **Procedure:**
 - Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

- Add potassium carbonate (K_2CO_3 , 3.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature for 12-16 hours to form the methyl ester.
- Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.
- After cessation of gas evolution, add benzyl bromide (BnBr, 1.2 eq) dropwise.
- Allow the reaction to stir at room temperature for 24 hours.
- Quench the reaction carefully with water and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Step 3: Reduction of the Methyl Ester

- Objective: To selectively reduce the methyl ester to a primary alcohol without affecting the benzyl ether or Boc protecting group. Lithium borohydride ($LiBH_4$) or sodium borohydride ($NaBH_4$) are effective reagents for this transformation.
- Procedure:
 - Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
 - Cool the solution to 0 °C.
 - Add $LiBH_4$ (2.0 eq) portion-wise.
 - Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC.
 - Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield N-Boc-(S)-2-amino-3-benzyloxy-1-propanol.

Step 4: N-deprotection

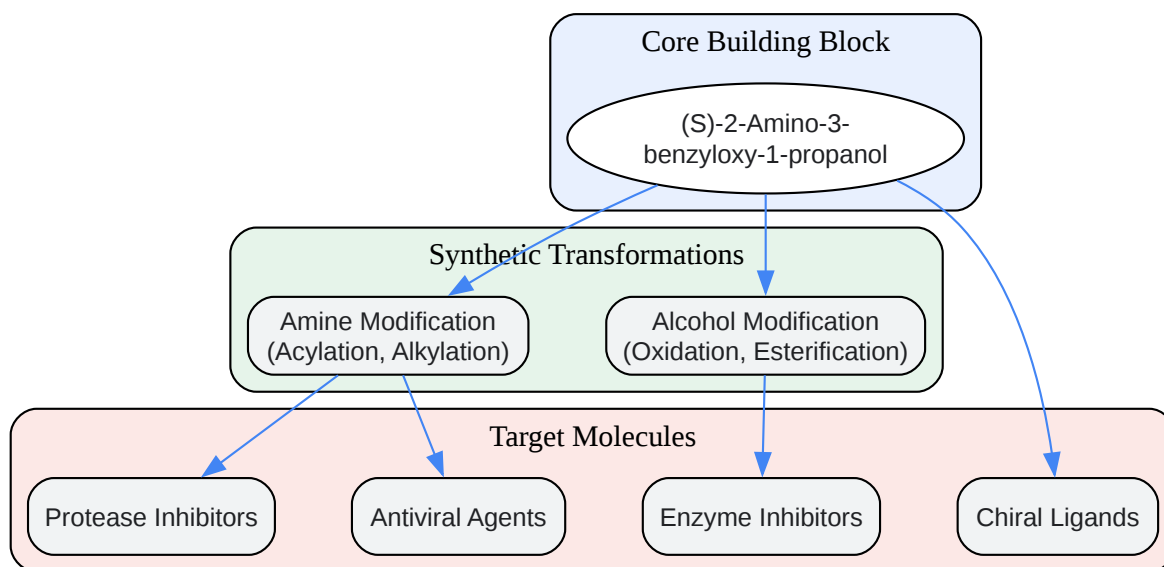
- Objective: To remove the Boc protecting group to liberate the free primary amine, yielding the final product.
- Procedure:
 - Dissolve the Boc-protected intermediate in dichloromethane (DCM).
 - Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.
 - Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
 - Concentrate the reaction mixture under reduced pressure.
 - Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product into an organic solvent like ethyl acetate or DCM.
 - Dry and concentrate the organic layer to obtain **(S)-2-Amino-3-benzyloxy-1-propanol**.

Applications in Asymmetric Synthesis and Drug Development

(S)-2-Amino-3-benzyloxy-1-propanol is a cornerstone in the synthesis of numerous high-value molecules, particularly pharmaceuticals. Its pre-defined stereochemistry is transferred to the final product, avoiding costly and complex chiral separations or asymmetric catalysis steps later in the synthesis.

Role as a Chiral Precursor

The molecule's bifunctional nature (amine and alcohol) allows it to serve as a versatile scaffold. The amine can be acylated, alkylated, or used to form heterocycles, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies.^[1]



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Caption: Versatility of **(S)-2-Amino-3-benzyloxy-1-propanol** in synthesis.

Key Therapeutic Areas

- **Protease Inhibitors:** This building block is frequently incorporated into inhibitors of proteases, such as those involved in viral replication (e.g., HIV protease) or other disease pathways. The amino alcohol motif can mimic the transition state of peptide bond hydrolysis.
- **Antiviral Agents:** Its use extends to various antiviral compounds where specific stereochemistry is paramount for binding to viral enzymes or proteins.^[1]
- **Enzyme Inhibitors:** Beyond proteases, it serves as a scaffold for inhibitors of other enzymes where its chiral structure provides the necessary spatial arrangement for effective binding to the active site.^[1]

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of **(S)-2-Amino-3-benzyloxy-1-propanol**. The expected spectroscopic data are summarized below.

Technique	Expected Features
^1H NMR	~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Benzylic $-\text{CH}_2-$ protons. ~3.4-3.7 ppm (m, 4H): Protons of the $-\text{CH}_2\text{O}-$ and $-\text{CH}_2\text{OH}$ groups. ~3.0 ppm (m, 1H): Proton at the chiral center, $-\text{CH}(\text{NH}_2)-$. Broad signals: Exchangeable protons of the $-\text{NH}_2$ and $-\text{OH}$ groups.
^{13}C NMR	~138 ppm: Quaternary aromatic carbon of the benzyl group. ~127-128 ppm: Aromatic $-\text{CH}$ carbons. ~73 ppm: Benzylic $-\text{CH}_2-$ carbon. ~72 ppm: $-\text{CH}_2\text{O}-$ carbon of the propanol backbone. ~65 ppm: $-\text{CH}_2\text{OH}$ carbon. ~55 ppm: Chiral $-\text{CH}(\text{NH}_2)-$ carbon.
IR (cm^{-1})	3300-3400: Broad O-H and N-H stretching bands. 3030-3080: Aromatic C-H stretching. 2850-2950: Aliphatic C-H stretching. ~1100: C-O stretching.

Conclusion

(S)-2-Amino-3-benzyloxy-1-propanol is a quintessential chiral building block in modern organic synthesis. Its value is derived from its specific (S)-stereoconfiguration, the orthogonal reactivity of its functional groups, and its accessibility from L-Serine. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and handling is critical for leveraging its full potential in the creation of complex, enantiomerically pure molecules that address significant therapeutic needs.

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